molecular formula C21H16ClF3N2OS B1401787 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester CAS No. 1311279-00-1

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester

Cat. No.: B1401787
CAS No.: 1311279-00-1
M. Wt: 436.9 g/mol
InChI Key: QRRCQAHIOQJHEI-UHFFFAOYSA-N
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Description

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a useful research compound. Its molecular formula is C21H16ClF3N2OS and its molecular weight is 436.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure comprising a pyridine ring, a thiobenzoic acid moiety, and a chloro-substituted phenyl group. Its molecular formula is C21H16ClF3N2OSC_{21}H_{16}ClF_3N_2OS with a molecular weight of 436.88 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyridine ring.
  • Introduction of the trifluoromethyl and chloro groups through halogenation.
  • Acylation to attach the thiobenzoic acid moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit selective antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Chlamydia trachomatis, highlighting the importance of this substituent in enhancing biological efficacy .

CompoundActivity Against C. trachomatisToxicity to Mammalian Cells
Compound A (trifluoromethyl)HighLow
Compound B (chloro-substituted)ModerateModerate
Compound C (no trifluoromethyl)InactiveHigh

Cytotoxicity Studies

In vitro studies have demonstrated that compounds related to this ester exhibit varying degrees of cytotoxicity against cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The IC50_{50} values for these compounds range significantly, indicating potential for selective targeting of cancer cells while sparing normal cells:

Cell LineCompoundIC50_{50} (µM)
MCF-75o<6.52
SiHa5n3.60 ± 0.45
PC-35d2.97 ± 0.88
HEK-293TVarious>50

The mechanism of action for compounds similar to This compound often involves inhibition of microbial growth through interference with cellular processes specific to pathogens, such as protein synthesis or cell wall integrity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency by stabilizing the active form of the molecule .

Case Studies

  • Antichlamydial Activity : A study highlighted that certain sulfonylpyridine derivatives effectively inhibited C. trachomatis growth without harming host cells, suggesting a promising scaffold for drug development .
  • Cytotoxicity in Cancer Models : Another investigation found that specific derivatives showed selective cytotoxicity towards cancer cell lines while exhibiting low toxicity in normal human cells, underscoring their therapeutic potential .

Properties

IUPAC Name

S-(4-chlorophenyl) 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-4-3-5-14(10-13)20(28)29-17-8-6-16(22)7-9-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCQAHIOQJHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester

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